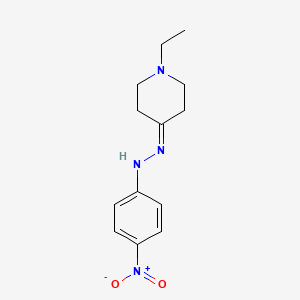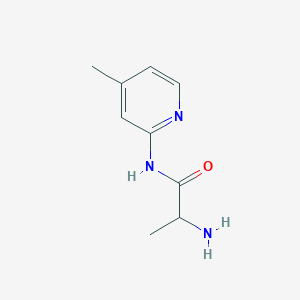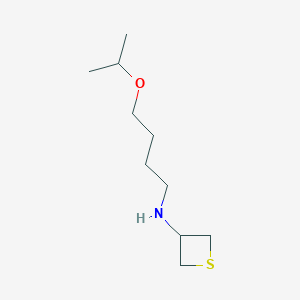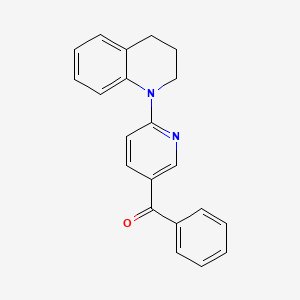
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydrazono group attached to a 4-nitrophenyl moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-ethylpiperidine with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazono linkage . Industrial production methods often involve bulk synthesis techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the conversion of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-(2-(4-aminophenyl)hydrazono)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H18N4O2/c1-2-16-9-7-12(8-10-16)15-14-11-3-5-13(6-4-11)17(18)19/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
SQDRUZYOIRVFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)




![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)


![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)


![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
